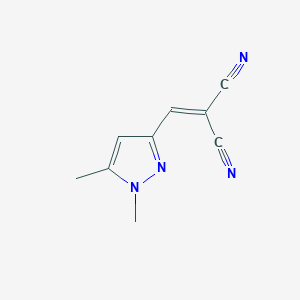![molecular formula C17H14N2O2 B4360348 1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE](/img/structure/B4360348.png)
1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE
Overview
Description
1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a furan ring substituted with a dimethylphenoxy group and a malononitrile moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE typically involves the reaction of 3,5-dimethylphenol with 5-bromomethyl-2-furaldehyde under basic conditions to form the intermediate 5-[(3,5-dimethylphenoxy)methyl]-2-furaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy and furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, 1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which 1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE exerts its effects involves interactions with various molecular targets. The furan ring and malononitrile moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: shares similarities with other furan derivatives and malononitrile-containing compounds.
Furan derivatives: Compounds like furfural and 2-furylmethanol.
Malononitrile derivatives: Compounds such as ethyl cyanoacetate and diethyl malonate.
Uniqueness: The unique combination of a furan ring, dimethylphenoxy group, and malononitrile moiety in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-13(2)7-17(6-12)20-11-16-4-3-15(21-16)8-14(9-18)10-19/h3-8H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRCCLGDAAIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=C(C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-CHLOROPHENYL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4360265.png)
![2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4360266.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,4-dichlorobenzamide](/img/structure/B4360272.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B4360276.png)
![4-[(2,4-dichlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4360286.png)
![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4360302.png)
![2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4360305.png)
![METHYL 1-({[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4360306.png)
![N,N-diallyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4360323.png)
![2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360326.png)
![1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE](/img/structure/B4360327.png)
![2-({5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360329.png)
![2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360344.png)

